(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazinane ring, a carboxamide group, and various substituents such as chloro, methyl, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable diketone under acidic or basic conditions.
Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions.
Imine Formation: The imine group is formed by the condensation of an amine with an aldehyde or ketone.
Carboxamide Formation: The carboxamide group is introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or carboxylic acids.
Reduction: Reduction reactions can target the imine or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Formation of carboxylic acids or alcohols
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, modifications to the structure could enhance its efficacy or reduce toxicity.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit the function of essential enzymes in bacteria. The presence of the imine and carboxamide groups suggests potential interactions with proteins or nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-methoxyphenyl)-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The propoxy group, in particular, may enhance its lipophilicity, affecting its absorption and distribution in biological systems.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
Molecular Formula |
C22H24ClN3O3S |
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Molecular Weight |
446.0 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3S/c1-4-11-29-17-9-7-15(8-10-17)24-21(28)19-13-20(27)26(3)22(30-19)25-16-6-5-14(2)18(23)12-16/h5-10,12,19H,4,11,13H2,1-3H3,(H,24,28) |
InChI Key |
FIZRWWQVCBKOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)C)Cl)S2)C |
Origin of Product |
United States |
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